(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride
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Overview
Description
(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride is a bicyclic compound featuring a sulfonyl fluoride functional group. This compound is notable for its unique structure, which includes a bicyclo[2.2.1]heptane framework, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]heptane derivative.
Functionalization: Introduction of the sulfonyl fluoride group is achieved through sulfonylation reactions, often using reagents like sulfuryl fluoride (SO2F2) under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Reduction Reactions: Reduction of the sulfonyl fluoride group can yield sulfonyl hydrides or thiols.
Oxidation Reactions: Oxidation can further modify the bicyclic framework or the functional groups attached to it.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
Sulfonamides: Formed through substitution with amines.
Sulfonate Esters: Result from reactions with alcohols.
Thiols: Produced via reduction of the sulfonyl fluoride group.
Scientific Research Applications
(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.
Medicine: Explored for its potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.
(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonamide: Features a sulfonamide group.
(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonate ester: Contains a sulfonate ester group.
Uniqueness
The presence of the sulfonyl fluoride group in (1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride imparts unique reactivity, making it particularly useful in applications requiring covalent modification of biomolecules. This distinguishes it from similar compounds with different functional groups.
Properties
IUPAC Name |
(1R,2S,4R)-7,7-dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO2S/c1-9(2)6-3-4-7(9)8(5-6)13(10,11)12/h6-8H,3-5H2,1-2H3/t6-,7+,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTHFYRMVIIYEF-CSMHCCOUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1C(C2)S(=O)(=O)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@H]1[C@H](C2)S(=O)(=O)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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